molecular formula C7H11Cl2N3O B2814175 5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-1(2H)-one dihydrochloride CAS No. 2260937-32-2

5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-1(2H)-one dihydrochloride

Cat. No. B2814175
CAS RN: 2260937-32-2
M. Wt: 224.09
InChI Key: CEEOLVYTFHXJAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-1(2H)-one dihydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as THPPD and is synthesized using a specific method. The purpose of

Scientific Research Applications

Pharmacological Activity

Research has identified compounds within the class of dihydropyridazinones, which exhibit significant pharmacological activities, including platelet aggregation inhibition and hypotensive effects. Studies reveal that these compounds can be significantly more effective than acetylsalicylic acid in inhibiting platelet aggregation, showcasing their potential in cardiovascular therapies (Thyes et al., 1983).

Heterocyclic Chemistry

Heterocyclic compounds, including pyridazine analogs, have shown significant pharmaceutical importance. Synthesis studies have provided insights into the structural and functional properties of these compounds, exploring their potential across various medicinal applications. This includes the development of compounds with specific intermolecular interactions and energy frameworks, which could contribute to new therapeutic agents (Sallam et al., 2021).

Synthetic Methodologies

Innovations in synthetic chemistry have led to the development of new methods for preparing pyridazine derivatives. These methods have applications in producing metal-coordinating compounds that form gridlike metal complexes, potentially useful in materials science and catalysis (Hoogenboom et al., 2006).

Vasodilator Agents

Solid-phase synthesis has been utilized to create libraries of 4,5-dihydropyridazin-3(2H)-one derivatives, demonstrating their efficacy as vasodilator agents. This suggests their utility in developing treatments for conditions related to vascular smooth muscle function, showcasing the role of these compounds in cardiovascular research (Gouault et al., 2004).

Anticancer Agents

The synthesis of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, derivatives of 1,2-dihydropyrido[3,4-b]pyrazines, has been explored for their antitumor activity. These compounds serve as mitotic inhibitors, emphasizing the potential of pyridazine derivatives in cancer therapy (Temple et al., 1987).

Mechanism of Action

Target of Action

The primary target of 5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-1(2H)-one dihydrochloride is Axl , a member of the TAM (Tyro3-Axl-Mer) family of receptor tyrosine kinases . Axl plays a crucial role in various cellular processes, including cell survival, proliferation, and migration.

Mode of Action

The compound selectively inhibits Axl, leading to a decrease in its kinase activity . This inhibition is achieved by binding to the ATP-binding site of Axl, preventing the phosphorylation and activation of the kinase.

Biochemical Pathways

The inhibition of Axl affects several downstream signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell survival and proliferation. By inhibiting Axl, the compound can disrupt these pathways, leading to reduced cell survival and proliferation .

Pharmacokinetics

The compound has been reported to have a promising pharmacokinetic profile in mice . .

Result of Action

The result of the compound’s action is a decrease in cell survival and proliferation due to the inhibition of Axl . This can potentially be used in the treatment of diseases where Axl is overexpressed or hyperactivated, such as certain types of cancer.

properties

IUPAC Name

5,6,7,8-tetrahydro-2H-pyrido[3,4-d]pyridazin-1-one;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O.2ClH/c11-7-6-1-2-8-3-5(6)4-9-10-7;;/h4,8H,1-3H2,(H,10,11);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEEOLVYTFHXJAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=O)NN=C2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.